molecular formula C12H28ClNS B1345736 2-(Decylthio)ethanamine hydrochloride CAS No. 36362-09-1

2-(Decylthio)ethanamine hydrochloride

Cat. No. B1345736
CAS RN: 36362-09-1
M. Wt: 253.88 g/mol
InChI Key: CMOVAZNLWXAJIL-UHFFFAOYSA-N
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Description

2-(Decylthio)ethanamine hydrochloride is a new multifunctional biocide that is registered for use in a variety of recirculating cooling water systems . This biocide has broad spectrum activity against bacteria, fungi, and algae. It also has biofilm and corrosion inhibition properties .


Molecular Structure Analysis

The molecular formula of 2-(Decylthio)ethanamine is C12H27NS . The average mass is 217.415 Da . The structure contains a total of 40 bonds, including 13 non-H bonds, 11 rotatable bonds, 1 primary amine (aliphatic), and 1 sulfide .


Chemical Reactions Analysis

2-(Decylthio)ethanamine hydrochloride is known to have biofilm and corrosion inhibition properties . It is used in recirculating cooling water systems, where it shows broad-spectrum activity against bacteria, fungi, and algae .


Physical And Chemical Properties Analysis

The molecular formula of 2-(Decylthio)ethanamine is C12H27NS, and its molecular weight is 217.42 . The average mass is 217.415 Da .

Scientific Research Applications

Biocide and Corrosion Inhibition

2-(Decylthio)ethanamine hydrochloride has been identified as a multifunctional biocide, effective in various recirculating cooling water systems. Its broad-spectrum activity extends to bacteria, fungi, and algae. Notably, it also exhibits properties for biofilm and corrosion inhibition. Laboratory and field evaluations have substantiated these activities, underscoring its utility in industrial and environmental applications (Walter & Cooke, 1997).

Synthesis of Nonbenzenoid Analog of Biogenic Amine

The compound has been involved in the synthesis of 2-(4-azulenyl)ethanamine derivatives, which are nonbenzenoid analogs of biologically active amines. These derivatives and their hydrochlorides were characterized using various spectroscopic methods, indicating potential applications in the field of biochemistry and pharmaceuticals (Kurokawa, 1983).

Selective Mercury Sensor Development

Research has also focused on developing a novel macromolecule based on 2-[3-(2-aminoethylthio)propylthio]ethanamine for the selective optical detection of mercury ions. This sensor, which acts as a fluoroionophore and chromophore, demonstrates significant potential in environmental monitoring and safety applications (Wanichacheva et al., 2009).

Antiamoebic Activity

Further studies have shown the relevance of N-substituted ethanamine derivatives in medical research, particularly for their antiamoebic activities. Synthesized chalcones with N-substituted ethanamine demonstrated significant activity against the Entamoeba histolytica strain, indicating potential therapeutic applications in treating amoebiasis (Zaidi et al., 2015).

Intermediate in Pharmaceutical Synthesis

2-(Decylthio)ethanamine hydrochloride serves as an important intermediate in the synthesis of pharmaceutical compounds. Its utility in the preparation of novel compounds and its role in various synthetic routes highlight its significance in drug development and chemical research (Youjun, 2010).

Safety And Hazards

2-(Decylthio)ethanamine hydrochloride can cause skin irritation and serious eye damage . It may cause damage to organs through prolonged or repeated exposure . It is very toxic to aquatic life with long-lasting effects . Therefore, it is advised to avoid contact with skin and eyes, avoid breathing dust, and avoid ingestion .

properties

IUPAC Name

2-decylsulfanylethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H27NS.ClH/c1-2-3-4-5-6-7-8-9-11-14-12-10-13;/h2-13H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMOVAZNLWXAJIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCSCCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H28ClNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3032545
Record name 2-(Decylthio)ethanamine hydrochloride
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Molecular Weight

253.88 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Decylthio)ethanamine hydrochloride

CAS RN

36362-09-1
Record name Ethanamine, 2-(decylthio)-, hydrochloride (1:1)
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Record name 2-(Decylthio)ethanamine hydrochloride
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Record name Ethanamine, 2-(decylthio)-, hydrochloride (1:1)
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Record name 2-(Decylthio)ethanamine hydrochloride
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Record name 2-(decylthio)ethylammonium chloride
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Record name 2-(DECYLTHIO)ETHANAMINE HYDROCHLORIDE
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Synthesis routes and methods

Procedure details

Approximately 225 pounds of decylmercaptan are loaded into a jacketed reactor equipped with an agitator. 1.25 pounds of zinc chloride catalyst are added through the manhole. The system is heated to approximately 140° C. and 130 pounds of 2-ethyl-2-oxazoline are added at the rate of 3 lbs/min in about 45 minutes. About 30 minutes are allowed for the reaction to be completed, the reactor cooled to approximately 120° C. and 155 pounds of 32 weight percent hydrochloric acid are then added to the reaction mixture. The reactor is heated to 150°-160° C., at which time the vapor pressure of the system is approximately 60 psi. The temperature is maintained near 150° C. for 2 hours to complete the hydrolysis.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What are the key features that make 2-(Decylthio)ethanamine hydrochloride effective in controlling microbial growth in cooling water systems?

A1: 2-(Decylthio)ethanamine hydrochloride demonstrates a broad spectrum of activity against bacteria, fungi, and algae, making it suitable for use in recirculating cooling water systems []. This broad-spectrum activity, combined with its biofilm control capabilities, makes it highly effective in managing microbial contamination.

Q2: Beyond its biocidal properties, does 2-(Decylthio)ethanamine hydrochloride offer any additional benefits for cooling water systems?

A2: Yes, research indicates that 2-(Decylthio)ethanamine hydrochloride also possesses corrosion inhibition properties []. This multifunctional nature presents a significant advantage as it can simultaneously control microbial growth and mitigate corrosion, contributing to the longevity and efficiency of cooling water systems.

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